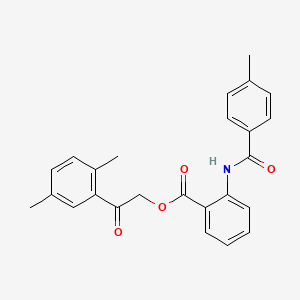
2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
カタログ番号:
B11620176
分子量:
334.4 g/mol
InChIキー:
RRVUHPLLPACMLK-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound has the chemical formula C17H22N2O3S and a molecular weight of approximately 334.43 g/mol.
- It consists of an ethylsulfanyl group, a pyrimidine ring, and a carboxylate moiety.
- The compound’s systematic name reflects its structural features: 2-(ethylsulfanyl)ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
準備方法
- Synthetic routes involve the condensation of appropriate starting materials.
- One common method is the reaction between an aldehyde (such as 3-methylbenzaldehyde) and a thioamide (such as ethyl thioacetate) followed by cyclization.
- Industrial production methods may vary, but efficient and scalable processes are essential for large-scale synthesis.
化学反応の分析
- The compound can undergo various reactions:
- Oxidation : Oxidative transformations of the sulfur atom or the methyl groups.
- Reduction : Reduction of the carbonyl group or other functional groups.
- Substitution : Substitution reactions at the pyrimidine ring or the ethylsulfanyl group.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
科学的研究の応用
- Medicinal Chemistry : Investigate its potential as a drug candidate due to its structural features.
- Bioactivity : Explore its effects on biological targets (e.g., enzymes, receptors).
- Anticancer Properties : Assess its cytotoxicity and potential as an anticancer agent.
- Industrial Applications : Evaluate its use in materials science or catalysis.
作用機序
- The compound’s mechanism likely involves interactions with specific receptors or enzymes.
- Further studies are needed to elucidate its precise molecular targets and signaling pathways.
類似化合物との比較
- Similar compounds include other pyrimidine derivatives or molecules with thioether groups.
- Highlight its uniqueness, such as the combination of the ethylsulfanyl group and the pyrimidine ring.
特性
分子式 |
C17H22N2O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-ethylsulfanylethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-4-23-9-8-22-16(20)14-12(3)18-17(21)19-15(14)13-7-5-6-11(2)10-13/h5-7,10,15H,4,8-9H2,1-3H3,(H2,18,19,21) |
InChIキー |
RRVUHPLLPACMLK-UHFFFAOYSA-N |
正規SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yli...
Cat. No.: B11620097
CAS No.:
5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazi...
Cat. No.: B11620102
CAS No.:
4-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5...
Cat. No.: B11620104
CAS No.:
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1...
Cat. No.: B11620105
CAS No.:


![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620097.png)
![5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid](/img/structure/B11620102.png)
![4-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B11620104.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620105.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11620110.png)
![ethyl 2-{2-(4-tert-butylphenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620112.png)

![Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620129.png)
![1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11620135.png)
![6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620141.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620147.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11620155.png)


